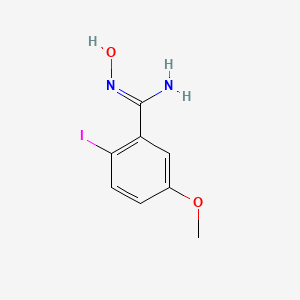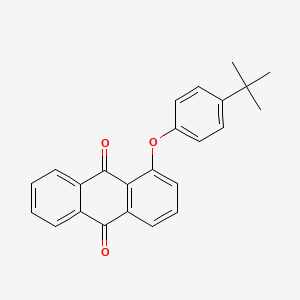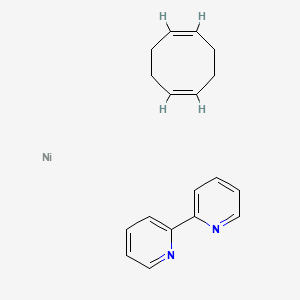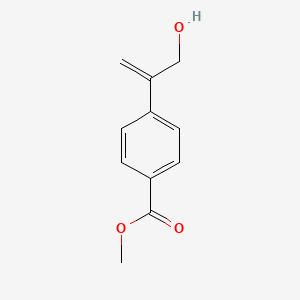
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid and features a hydroxyprop-1-en-2-yl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, followed by methylation using dimethyl sulfate. This method provides a more direct route to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-2-yl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: The major product is 4-(3-carboxyprop-1-en-2-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxypropyl)benzoate.
Substitution: Products include nitro derivatives (e.g., 4-nitrobenzoate) and halogenated derivatives (e.g., 4-bromobenzoate).
Aplicaciones Científicas De Investigación
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben, but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.
Uniqueness
Methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate is unique due to the presence of the hydroxyprop-1-en-2-yl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-(3-hydroxyprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,12H,1,7H2,2H3 |
Clave InChI |
RYSIPEFHYYCEFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




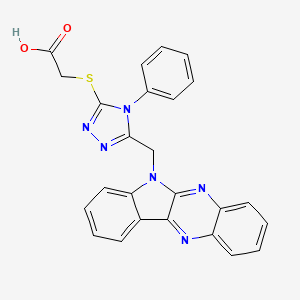
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)
